Roseoflavin Exhibits Dual-Targeting of FMN Riboswitches in MRSA, a Mechanism Not Shared by Ribocil-C in This Pathogen
Roseoflavin (RoF) and ribocil-C were compared for their ability to inhibit FMN riboswitches in *Staphylococcus aureus*. RoF was shown to inhibit both the *ribB* FMN riboswitch (which controls riboflavin biosynthesis) and the *ribU* FMN riboswitch (which controls riboflavin uptake) in MRSA, demonstrating a dual-targeting mechanism. In contrast, ribocil-C, a synthetic FMN riboswitch inhibitor, primarily targets the *ribB* riboswitch and shows limited activity against the *ribU* riboswitch in *S. aureus*. This dual-targeting by RoF is crucial for its antibacterial effect in *S. aureus* [1].
| Evidence Dimension | Mechanism of action: Number of distinct FMN riboswitches inhibited |
|---|---|
| Target Compound Data | Inhibits two distinct FMN riboswitches (ribB and ribU) in S. aureus |
| Comparator Or Baseline | Ribocil-C: inhibits primarily one FMN riboswitch (ribB) in S. aureus |
| Quantified Difference | Dual-targeting vs. single-targeting |
| Conditions | Genetic, biophysical, and pharmacological assays in methicillin-resistant Staphylococcus aureus (MRSA) |
Why This Matters
The dual-targeting mechanism is specifically required to develop broad-spectrum Gram-positive antibacterial agents targeting RF metabolism, making RoF a unique tool compound for studying riboswitch biology and a distinct starting point for antibiotic development.
- [1] Wang H, Mann PA, Xiao L, Gill C, Galgoci AM, Howe JA, Villafania A, Barbieri CM, Malinverni JC, Sher X, et al. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting. Cell Chem Biol. 2017 May 18;24(5):576-588.e6. View Source
